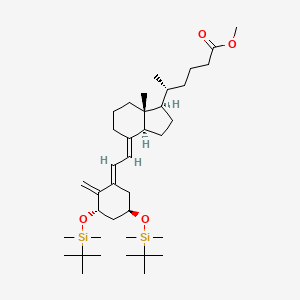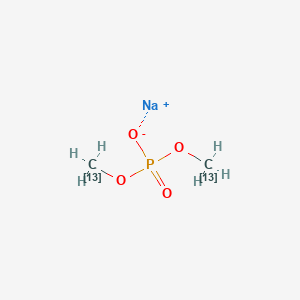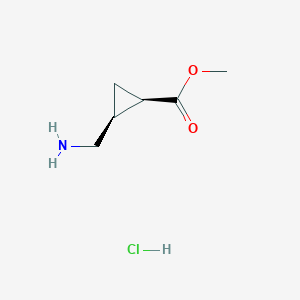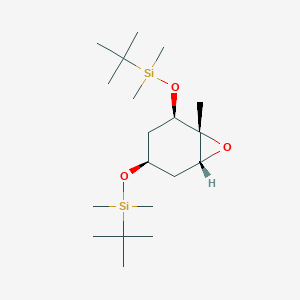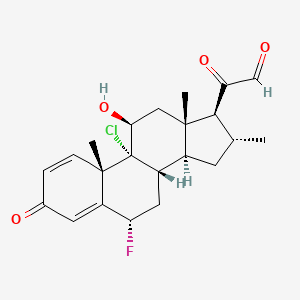
21-Dehydro Clocortolone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
21-Dehydro Clocortolone is a chemical compound with the molecular formula C22H26ClFO4 and a molecular weight of 408.891 g/mol . It is an impurity of Clocortolone, a corticosteroid drug used primarily in dermatology . The compound is characterized by its unique structure, which includes a chlorine atom and a fluorine atom, making it distinct among corticosteroids .
作用機序
Target of Action
The primary target of 21-Dehydro Clocortolone, also known as Clocortolone, is the glucocorticoid receptor . This receptor plays a crucial role in regulating inflammation and immune responses in the body .
Mode of Action
Clocortolone interacts with its target, the glucocorticoid receptor, by binding to it . This binding initiates a series of transcriptional changes, leading to the induction of phospholipase A2 inhibitory proteins , collectively known as lipocortins . These proteins control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes by inhibiting the release of their common precursor, arachidonic acid .
Biochemical Pathways
The action of Clocortolone affects the arachidonic acid pathway . By inducing lipocortins, Clocortolone inhibits the release of arachidonic acid, a common precursor of inflammatory mediators like prostaglandins and leukotrienes . This inhibition disrupts the production of these mediators, thereby reducing inflammation .
Pharmacokinetics
Like other topical corticosteroids, Clocortolone, once absorbed through the skin, is handled through pharmacokinetic pathways similar to systemically administered corticosteroids . The extent of percutaneous absorption of topical corticosteroids like clocortolone is determined by many factors, including the vehicle, the integrity of the epidermal barrier, and the use of occlusive dressings .
Result of Action
The molecular and cellular effects of Clocortolone’s action are primarily anti-inflammatory , antipruritic (anti-itching), and vasoconstrictive . By inhibiting the release of arachidonic acid and subsequently reducing the production of inflammatory mediators, Clocortolone alleviates inflammation and itching . Additionally, it can cause vasoconstriction, which reduces redness and swelling .
Action Environment
The action, efficacy, and stability of Clocortolone can be influenced by various environmental factors. For instance, the presence of occlusive dressings can increase the absorption of the drug, potentially enhancing its effects . The integrity of the epidermal barrier can also affect the absorption and efficacy of the drug .
生化学分析
Biochemical Properties
21-Dehydro Clocortolone plays a significant role in biochemical reactions due to its corticosteroid nature It interacts with various enzymes, proteins, and other biomoleculesThese proteins control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes by inhibiting the release of their common precursor, arachidonic acid . Additionally, this compound binds to glucocorticoid receptors, modulating the expression of anti-inflammatory genes and suppressing pro-inflammatory cytokines .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it inhibits the activation of nuclear factor-kappa B (NF-κB), a key regulator of inflammatory responses . This inhibition leads to reduced expression of pro-inflammatory genes and decreased production of cytokines such as interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-α) . Furthermore, this compound affects cellular metabolism by altering glucose uptake and utilization, leading to changes in energy production and storage .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to glucocorticoid receptors in the cytoplasm. Upon binding, the receptor-ligand complex translocates to the nucleus, where it interacts with glucocorticoid response elements (GREs) in the DNA . This interaction modulates the transcription of target genes, leading to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory mediators . Additionally, this compound inhibits the activity of phospholipase A2, reducing the release of arachidonic acid and subsequent production of eicosanoids .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits stability under controlled conditions, but it can degrade when exposed to light and heat . Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in cell proliferation and apoptosis . These effects are dose-dependent and vary with the duration of exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits anti-inflammatory and immunosuppressive effects without significant toxicity . At high doses, it can cause adverse effects such as skin atrophy, hyperglycemia, and suppression of the hypothalamic-pituitary-adrenal (HPA) axis . Threshold effects have been observed, where the therapeutic benefits plateau beyond a certain dosage, and the risk of toxicity increases .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of inactive metabolites . The compound also affects metabolic flux by altering the levels of key metabolites such as glucose and fatty acids . Additionally, this compound interacts with cofactors such as NADPH and ATP, influencing various biochemical reactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It binds to plasma proteins such as albumin and corticosteroid-binding globulin (CBG), facilitating its transport in the bloodstream . The compound is also taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, this compound accumulates in specific compartments, such as the cytoplasm and nucleus, where it exerts its effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with glucocorticoid receptors and DNA . Post-translational modifications, such as phosphorylation, can influence its localization and activity . Additionally, this compound may be targeted to specific organelles, such as the mitochondria, through signaling sequences .
準備方法
The synthesis of 21-Dehydro Clocortolone involves several steps, starting from the parent compound Clocortolone. The synthetic route typically includes the use of reagents such as 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and selenium dioxide (SeO2) for specific oxidation reactions
化学反応の分析
21-Dehydro Clocortolone undergoes various chemical reactions, including:
Oxidation: Using reagents like DDQ and SeO2, the compound can be oxidized to introduce or modify functional groups.
Reduction: Although less common, reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4).
Substitution: Halogenation reactions, particularly involving chlorine and fluorine, are significant in modifying the compound’s structure.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various oxidized or reduced derivatives of this compound.
科学的研究の応用
21-Dehydro Clocortolone has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and immunosuppressive effects.
Industry: It is used in the development and testing of new corticosteroid drugs and formulations.
類似化合物との比較
21-Dehydro Clocortolone can be compared with other corticosteroids such as:
Clocortolone: The parent compound, used primarily in dermatology for its anti-inflammatory properties.
Hydrocortisone: A widely used corticosteroid with similar anti-inflammatory effects but different structural features.
Prednisolone: Another corticosteroid with a broader range of medical applications, including the treatment of autoimmune diseases.
The uniqueness of this compound lies in its specific structural modifications, including the presence of chlorine and fluorine atoms, which influence its pharmacological properties .
特性
IUPAC Name |
2-[(6S,8S,9R,10S,11S,13S,14S,16R,17S)-9-chloro-6-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoacetaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClFO4/c1-11-6-13-14-8-16(24)15-7-12(26)4-5-21(15,3)22(14,23)18(28)9-20(13,2)19(11)17(27)10-25/h4-5,7,10-11,13-14,16,18-19,28H,6,8-9H2,1-3H3/t11-,13+,14+,16+,18+,19-,20+,21+,22+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPXQZXLACNQJND-RFPWEZLHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)C=O)C)O)Cl)C)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@H]1C(=O)C=O)C)O)Cl)C)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClFO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3R)-3-[[2-(1,3-Benzodioxol-5-ylcarbonyl)-1H-indol-3-yl]methyl]-1-methyl-2,5-piperazinedione](/img/structure/B1147376.png)
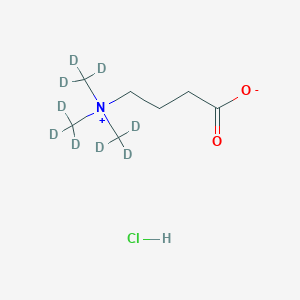

![(2S)-2-[4-(2-methylpropyl)phenyl]-N-[(1R)-1-phenylethyl]propanamide](/img/structure/B1147385.png)

